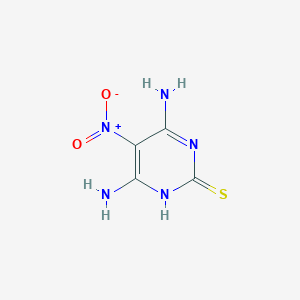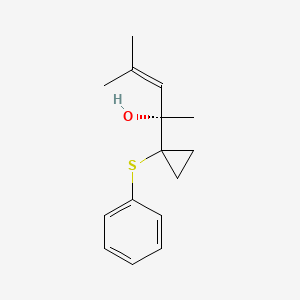
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL is a chiral organic compound with a unique structure that includes a cyclopropyl ring and a phenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a phenylthio group.
Chiral Synthesis: The chiral center can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in binding to these targets, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Penten-2-ol: A structurally related compound with a similar backbone but lacking the phenylthio and cyclopropyl groups.
(Z)-pent-3-en-2-ol: Another related compound with a different stereochemistry and functional groups.
Uniqueness
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL is unique due to its combination of a chiral center, a cyclopropyl ring, and a phenylthio group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique features.
特性
分子式 |
C15H20OS |
|---|---|
分子量 |
248.4 g/mol |
IUPAC名 |
(2S)-4-methyl-2-(1-phenylsulfanylcyclopropyl)pent-3-en-2-ol |
InChI |
InChI=1S/C15H20OS/c1-12(2)11-14(3,16)15(9-10-15)17-13-7-5-4-6-8-13/h4-8,11,16H,9-10H2,1-3H3/t14-/m0/s1 |
InChIキー |
GFXPTCSQXATLMX-AWEZNQCLSA-N |
異性体SMILES |
CC(=C[C@@](C)(C1(CC1)SC2=CC=CC=C2)O)C |
正規SMILES |
CC(=CC(C)(C1(CC1)SC2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
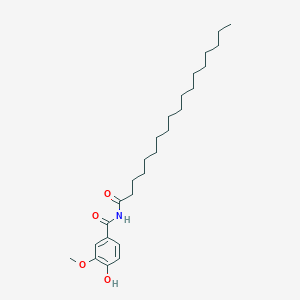
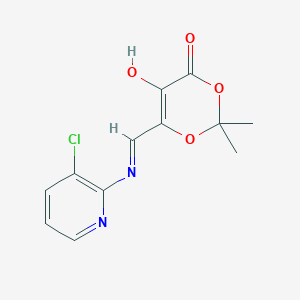

![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
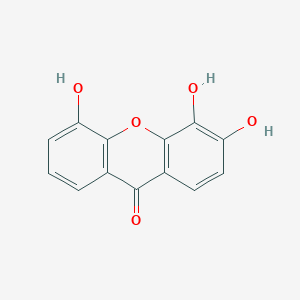
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)

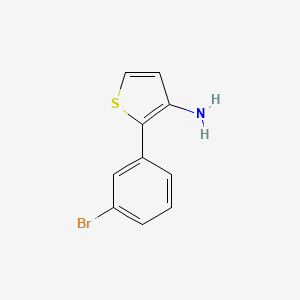
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
